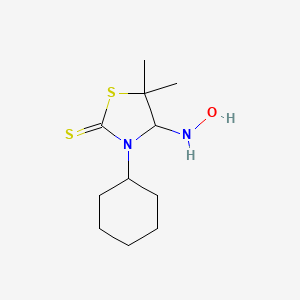

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

描述

Stereochemical Isomerism

The compound exhibits potential stereoisomerism due to:

- The hydroxyamino group (-NH-OH), which introduces a chiral center at the nitrogen atom.

- The thiazolidine ring , which may adopt distinct chair or envelope conformations depending on substituent steric effects.

While no explicit stereochemical data for this compound is available in the provided sources, analogous thiazolidine derivatives demonstrate cis/trans isomerism in their ring systems. For example, 2,4-disubstituted thiazolidines often exhibit diastereomeric forms that are challenging to separate.

Tautomerism

Two key tautomeric equilibria are theoretically possible:

- Thione-thiol tautomerism : The thiocarbonyl group (C=S) at position 2 may tautomerize to a thiol group (-SH), though this is less favorable due to the stability of the thione form in aromatic heterocycles.

- Hydroxyamino-nitroso tautomerism : The -NH-OH group could equilibrate with a nitroso (-N=O) form, though such tautomerism is rare in non-aromatic systems. Similar equilibria have been observed in ortho-hydroxynitroso aromatic compounds.

Experimental evidence from related compounds suggests the thione form dominates in solution, as seen in studies of thiazolidine-2-thione derivatives. Intramolecular hydrogen bonding between the hydroxyamino group and thiocarbonyl sulfur likely stabilizes the observed tautomer.

Synonymous Designations Across Chemical Databases

This compound is cataloged under multiple identifiers in chemical databases:

The SMILES notation for this compound is C1(C(SC(=S)N1C1CCCCC1)(C)C)NO , while its InChIKey is MARVXSTVXUJOIP-UHFFFAOYSA-N . These standardized representations facilitate computational modeling and database searches.

Synonymous chemical names include:

- 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethylthiazolidine-2-thione

- 2-Thiazolidinethione, 3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-

属性

IUPAC Name |

3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS2/c1-11(2)9(12-14)13(10(15)16-11)8-6-4-3-5-7-8/h8-9,12,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARVXSTVXUJOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=S)S1)C2CCCCC2)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate amine under acidic or basic conditions. This step forms the thiazolidine ring.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

Hydroxyamination: The hydroxyamino group is introduced through a hydroxylamine derivative, often under mild conditions to avoid decomposition of the thiazolidine ring.

Final Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

化学反应分析

Core Heterocycle Formation

-

Stepwise cyclocondensation : Reaction of cyclohexylamine with carbonyl compounds (e.g., dimethyl ketones) and thiourea/thiosemicarbazides under acidic or basic conditions .

-

Microwave-assisted synthesis : Accelerated one-pot reactions using microwave irradiation to improve yield and regioselectivity .

Thione Group (C=S)

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., bromoethane) to form thioether derivatives .

-

Oxidation : Converts to sulfonic acid derivatives using HO or peroxides .

Hydroxyamino Group (-NHOH)

-

Redox reactions : Acts as a reducing agent, forming nitroso intermediates under oxidative conditions .

-

Coordination chemistry : Binds to metal ions (e.g., Cu, Fe) via the -NHOH moiety, relevant in catalysis .

Cyclohexyl and Dimethyl Substituents

-

Steric effects : The bulky cyclohexyl and dimethyl groups may hinder electrophilic attacks at C5, directing reactivity toward the thione or hydroxyamino groups .

Reaction Data Table

Research Gaps and Recommendations

科学研究应用

Based on the search results, information regarding the applications of the compound "3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is limited. However, the search results do provide some context regarding the compound and related substances.

About the Compound

This compound is a chemical compound with a molecular weight of 260.4 . The molecular formula is C11H20N2OS .

CAS Number: 400756-35-6 .

Related Research

The search results include research on Z-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, which have shown potential as anti-tyrosinase and antioxidant compounds . These compounds contain a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold and were synthesized and evaluated for their tyrosinase and cellular tyrosinase inhibitory activities . Studies also investigated their anti-melanogenesis activities, antioxidant effects, and reactive nitrogen species (RNS) and reactive oxygen species (ROS) scavenging activities .

One study showed that some analogs more potently inhibited mushroom tyrosinase than kojic acid . Docking results showed strong binding to the active site of tyrosinase, while kinetic studies indicated competitive and non-competitive inhibition of tyrosinase . Furthermore, in B16F10 cells, the compounds reduced α–MSH plus IBMX induced increases in cellular tyrosinase activity and melanin production, suggesting that the anti-melanogenic effect might be due to its tyrosinase-inhibitory ability . The compounds also exhibited strong antioxidant effects, reducing ROS and ONOO – levels and radical scavenging activities, which may contribute to their anti-melanogenic effects .

Potential Applications

Although the specific applications of "this compound" are not detailed in the search results, the research on related thiazolidine derivatives suggests potential applications in:

作用机制

The mechanism of action of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the thiazolidine ring can engage in π-π interactions and hydrophobic interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of thiazolidine-2-thiones and related heterocycles.

Key Observations :

- Triazole-thiones like the 3-fluorophenyl derivative achieve high yields (85%) via straightforward fusion reactions , suggesting that simpler substituents favor scalability.

- The discontinuation of the target compound may stem from challenges in stabilizing the hydroxyamino group during synthesis, a feature absent in more stable analogs like triazole-thiones.

Substituent Effects on Properties

Lipophilicity and Bioavailability

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., 3-fluorophenyl in triazole-thiones or pyridyl in oxadiazole-thiones ). This could improve membrane permeability but reduce aqueous solubility.

- However, it also increases susceptibility to oxidation, contrasting with stable amino or arylidene groups in analogs .

Reactivity and Stability

- Thione sulfur atoms in all compounds confer nucleophilic reactivity, but the hydroxyamino group in the target compound may participate in additional redox or coordination chemistry, unlike simpler amino substituents .

Lumping Strategy and Functional Group Similarity

The lumping strategy groups compounds with shared functional groups (e.g., thione, heterocyclic cores) to predict behavior in complex systems . While the target compound shares a thione group with triazole- and oxadiazole-thiones, its hydroxyamino and cyclohexyl substituents differentiate its reactivity and stability. For example:

- Degradation Pathways: Hydroxyamino-containing compounds may undergo oxidation to nitroso derivatives, unlike amino-substituted analogs .

- Environmental Persistence : Higher lipophilicity from the cyclohexyl group could prolong environmental retention compared to polar triazole-thiones .

生物活性

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidine ring that is crucial for its biological activity. The hydroxyamino group enhances its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. The compound has been shown to reduce reactive oxygen species (ROS) levels and lipid peroxidation, indicating its potential as a free radical scavenger.

- Study Findings : In vitro assays revealed that compounds similar to this compound effectively inhibited lipid peroxidation with EC values indicating strong antioxidant activity .

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Several studies have reported its efficacy against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of thiazolidine derivatives against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values were found to be in the low micromolar range, suggesting potent anti-cancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.45 |

| A549 | 0.53 |

| HeLa | 0.52 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes.

- Mechanism : The compound's ability to modulate signaling pathways involved in inflammation suggests a mechanism that could be beneficial for treating inflammatory diseases .

Mechanistic Insights

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase activity, which is crucial in melanin production and skin pigmentation disorders .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation, contributing to its anti-cancer effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system, followed by recrystallization (e.g., from DMF-ethanol) . Optimization requires adjusting stoichiometry (e.g., excess oxo-compounds) and reaction time (typically 2–4 hours). Monitoring intermediates via TLC or HPLC ensures progress. Yield improvements may involve controlled cooling rates during crystallization or solvent polarity adjustments .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclohexyl and dimethyl substituents, while hydroxyamino protons appear as broad singlets (~δ 8–10 ppm). 2D NMR (e.g., HSQC, HMBC) confirms connectivity .

- IR : Stretching frequencies for thione (C=S, ~1200–1250 cm⁻¹) and hydroxyamino (N–O, ~950–1050 cm⁻¹) groups are critical .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis parameters of this compound?

- Methodological Answer :

- Screening Designs : Use fractional factorial designs (e.g., 2⁵⁻¹) to evaluate key variables (temperature, solvent ratio, catalyst concentration). For example, highlights DoE’s role in minimizing trials while accounting for interactions between sodium acetate concentration and reflux duration .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships (e.g., solvent polarity vs. yield). Statistical software (e.g., Minitab, JMP) analyzes variance (ANOVA) to identify optimal conditions .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties across different studies?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., purity of reagents, humidity control) to isolate variables causing discrepancies .

- Cross-Validation : Compare experimental data (e.g., melting points, solubility) with computational predictions (DFT, COSMO-RS) to identify outliers .

- Meta-Analysis : Apply multivariate regression to published datasets, accounting for methodological differences (e.g., recrystallization solvents, drying protocols) .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this thiazolidine-2-thione derivative?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., hydroxyamino group oxidation to nitroso intermediates) using Gaussian or ORCA. Transition state analysis (IRC) validates mechanisms .

- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in solvents (e.g., DMF vs. ethanol) using GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What advanced techniques are suitable for analyzing the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor degradation rates (e.g., thione hydrolysis to thiol) at pH 2–12 and 25–80°C. Arrhenius plots quantify activation energy .

- In Situ Spectroscopy : Raman or ATR-FTIR tracks real-time structural changes during thermal stress (e.g., dimethyl group stability) .

Q. How can researchers integrate safety protocols into experimental design for handling this compound’s potential hazards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。